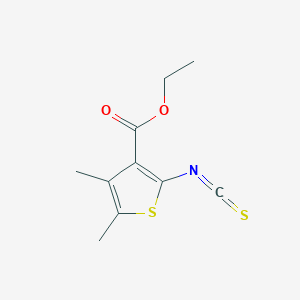

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate

説明

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (CAS: 85716-85-4) is a thiophene derivative characterized by a five-membered sulfur-containing heterocycle substituted with methyl groups at the 4- and 5-positions, an ethyl ester at the 3-position, and an isothiocyanate (-N=C=S) group at the 2-position . Its molecular formula is C₁₀H₁₁NO₂S₂, with a molecular weight of 241.33 g/mol. The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions involving ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a key intermediate in thiophene chemistry . The isothiocyanate group confers unique reactivity, enabling applications in medicinal chemistry and materials science.

特性

IUPAC Name |

ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S2/c1-4-13-10(12)8-6(2)7(3)15-9(8)11-5-14/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDWCCQQWAIQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392323 | |

| Record name | ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85716-85-4 | |

| Record name | ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material Preparation: Ethyl 4,5-dimethylthiophene-3-carboxylate

The synthesis typically begins with ethyl 4,5-dimethylthiophene-3-carboxylate , which can be prepared via:

- Nucleophilic substitution and cyclization starting from 2-bromo-4,5-dimethylthiophene and ethyl malonate derivatives under controlled temperature and solvent conditions (e.g., ethyl acetate) to optimize yield and purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-bromo-4,5-dimethylthiophene + ethyl malonate | Nucleophilic substitution |

| 2 | Cyclization under reflux | Formation of ethyl 4,5-dimethylthiophene-3-carboxylate |

Introduction of the Isothiocyanate Group

Conversion of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate to Isothiocyanate

The key intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate , is converted to the isothiocyanate derivative by reaction with thiophosgene or equivalent reagents under mild conditions.

Typical reaction conditions involve treating the amino compound with thiophosgene or equivalents in an inert solvent such as dichloromethane at low temperature (0–20°C) to avoid side reactions.

The reaction proceeds via nucleophilic attack of the amino group on the thiophosgene, forming an intermediate isothiocyanate.

| Parameter | Details |

|---|---|

| Amino compound | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

| Reagent | Thiophosgene or equivalents |

| Solvent | Dichloromethane or similar inert solvent |

| Temperature | 0–20°C |

| Yield | Typically moderate to good (40–60%) depending on conditions |

Alternative Synthetic Approaches

One-Pot Synthesis

Some literature reports a one-pot synthesis approach where the thiophene ring formation and functionalization occur in a single reaction vessel, improving efficiency and reducing purification steps.

This involves reacting appropriate ketones, ethyl cyanoacetate, sulfur, and amination reagents sequentially or simultaneously under controlled conditions.

The isothiocyanate group can be introduced post-ring formation by treating the amino intermediate with thiophosgene.

Gewald Reaction-Based Synthesis

The Gewald reaction is a classical method for synthesizing 2-aminothiophene derivatives, which can be adapted for preparing the amino precursor:

Reacting ketones (e.g., methyl ketones) with cyanoacetamide derivatives and elemental sulfur in the presence of a base (e.g., morpholine) in ethanol.

The amino thiophene ester formed can then be converted to the isothiocyanate as described above.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, ethanol, or ethyl acetate | Solvent choice affects yield and purity |

| Temperature | 0–25°C for isothiocyanate formation | Low temperature prevents side reactions |

| Catalyst/Base | Sometimes bases like K2CO3 or triethylamine used | Facilitate nucleophilic substitution |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography or recrystallization | Ensures >95% purity |

Characterization and Yield Data

| Compound | Yield (%) | Melting Point (°C) | Key Spectral Features |

|---|---|---|---|

| Ethyl 4,5-dimethylthiophene-3-carboxylate | 60–75 | ~100–110 (literature varies) | ¹H NMR: methyl singlets at ~2.2 ppm; ester quartet and triplet |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 58–70 | 58–60 | IR: NH2 stretch ~3200 cm⁻¹; ¹H NMR: NH2 singlet, methyl groups |

| This compound | 40–60 | Not widely reported | IR: N=C=S stretch ~2100 cm⁻¹; ¹H NMR: retention of methyl and ester signals |

Mechanistic Insights

The isothiocyanate formation proceeds via nucleophilic attack of the amino group on thiophosgene, releasing chloride ions and forming the N=C=S group.

The thiophene ring and ester groups remain intact due to mild reaction conditions.

Steric and electronic effects of the methyl groups at positions 4 and 5 stabilize the thiophene ring during functionalization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution + cyclization | 2-bromo-4,5-dimethylthiophene + ethyl malonate | Base, solvent (ethyl acetate) | Reflux, controlled temp | 60–75 | Prepares ethyl 4,5-dimethylthiophene-3-carboxylate |

| Gewald reaction | Methyl ketone + cyanoacetamide + sulfur | Base (morpholine), ethanol | Stirring, reflux | 58–70 | Forms ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

| Isothiocyanate formation | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Thiophosgene | 0–20°C, DCM | 40–60 | Converts amino to isothiocyanate |

化学反応の分析

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines or alcohols to form thioureas or carbamates.

科学的研究の応用

Medicinal Chemistry

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate has shown promise in the development of novel pharmaceuticals due to its biological activity:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF7). For instance, compounds synthesized from this compound demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapy agent .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds:

- Thienopyrimidine Derivatives : It is utilized in the synthesis of thienopyrimidine derivatives, which have been shown to possess various biological activities including anti-inflammatory and antimicrobial properties .

Agricultural Chemistry

The isothiocyanate group is known for its role in plant defense mechanisms and pest resistance:

- Bioactive Pesticides : Compounds containing isothiocyanates are being explored for their potential use as natural pesticides due to their ability to inhibit pest growth and enhance plant resilience .

Case Study 1: Anticancer Activity Evaluation

A study conducted on novel thienopyrimidine derivatives synthesized from this compound revealed promising results against human breast cancer cells. The synthesized compounds exhibited higher cytotoxicity compared to traditional chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Synthesis of Heterocycles

Research focused on the synthesis of various heterocyclic compounds using this compound as a precursor demonstrated its versatility. The resulting compounds were characterized using spectroscopic methods (IR, NMR), confirming their structures and establishing a foundation for further pharmacological testing .

作用機序

The mechanism of action of Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and protein function, making it a valuable tool in biochemical research .

類似化合物との比較

Key Structural Insights :

- Isothiocyanate vs. Cyano/Acrylamido: The isothiocyanate group in the target compound enhances electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine in enzymes), whereas cyanoacrylamido derivatives rely on hydrogen bonding and redox activity for antioxidant effects .

- Halogenation : Bromine in Ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate increases lipophilicity and DNA interaction, contrasting with the polar isothiocyanate group .

Ethyl 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate

Synthesized via reaction of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with thiophosgene or carbon disulfide under basic conditions .

Comparison with Analogous Routes

- Cyanoacrylamido Derivatives: Produced via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in toluene with piperidine/acetic acid catalysis (72–94% yields) .

- Brominated Derivatives: Formed by amidation of 5-bromothiophene-2-carboxylic acid with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate .

- Fused Heterocycles: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes cyclocondensation with isocyanates/isothiocyanates to form thieno[2,3-d]pyrimidines .

Antioxidant and Anti-inflammatory Activity

- Phenolic Derivatives: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate exhibits 83.1% inhibition in carrageenan-induced paw edema (vs. 85% for diclofenac) due to radical scavenging by phenolic -OH groups .

Antimicrobial and Anticancer Activity

- Brominated Analog : Ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate disrupts nucleic acid splicing, showing IC₅₀ values <10 µM in cancer cell lines .

- Thienopyrimidines: Derived from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, these compounds exhibit kinase inhibition and antiproliferative effects .

生物活性

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (EITC) is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article presents an overview of the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

EITC features a thiophene ring substituted with an isothiocyanate group, which is known for its reactivity towards nucleophiles. The chemical formula is , with a molecular weight of 255.36 g/mol. The presence of the isothiocyanate group (-N=C=S) contributes to the compound's biological activity by enabling covalent interactions with various biomolecules.

The biological activity of EITC primarily stems from its ability to modify proteins and enzymes through electrophilic reactions. This reactivity allows EITC to:

- Inhibit Enzyme Activity : EITC can covalently bind to active sites on enzymes, leading to inhibition. This mechanism is particularly relevant in cancer biology where enzyme inhibition can alter tumor growth.

- Induce Apoptosis : EITC has been shown to trigger apoptotic pathways in cancer cells, thereby reducing cell viability.

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting cellular functions in pathogens.

Anticancer Properties

Several studies have highlighted the anticancer potential of EITC:

- Cell Viability Studies : EITC demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). In vitro assays indicated that EITC reduced cell viability with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| HepG-2 | 12 |

- Mechanism Exploration : Research indicates that EITC induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, enhancing the intrinsic apoptotic pathway.

Antimicrobial Effects

EITC has shown promising antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) : In a study examining its effects against Candida albicans, EITC exhibited an MIC of 1.5 mg/mL, indicating effective antifungal properties .

| Microorganism | MIC (mg/mL) | Reference |

|---|---|---|

| Candida albicans | 1.5 |

Case Studies and Research Findings

- Enzyme Inhibition Study : A study focused on the enzyme inhibition capabilities of EITC revealed that it effectively inhibited certain cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug interactions and metabolism .

- In Vivo Studies : Animal models treated with EITC showed reduced tumor sizes compared to control groups, supporting its potential as a chemopreventive agent .

- Comparative Studies : Research comparing EITC with other isothiocyanates showed that EITC had superior bioactivity in terms of inducing apoptosis and inhibiting proliferation in prostate cancer cells .

Q & A

Q. What synthetic routes are commonly employed to introduce the isothiocyanate group into thiophene derivatives like Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate?

The isothiocyanate group can be introduced via nucleophilic substitution or condensation reactions. For example, benzoylisothiocyanate derivatives are synthesized by reacting amines with ammonium isothiocyanate and acyl chlorides in 1,4-dioxane . In related thiophene systems, Knoevenagel condensation (using piperidine/acetic acid catalysts in toluene under reflux) is employed to generate acrylamide derivatives, suggesting a potential pathway for functionalizing the thiophene core . Key conditions include reflux temperatures (5–6 hours) and purification via recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

- IR spectroscopy : Identification of N–H (≈3239 cm⁻¹), C≡N (≈2212 cm⁻¹), and ester C=O (≈1660 cm⁻¹) stretches .

- ¹H NMR : Signals for ester protons (δ 1.33–1.37 ppm, CH₃; δ 4.33–4.38 ppm, CH₂), aromatic protons (δ 6.96–8.01 ppm), and isothiocyanate-related protons .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 369 for related analogs) validate molecular weight .

- X-ray crystallography : SHELX software refines crystal structures, identifying hydrogen bonding (e.g., N–H⋯O) and C–H⋯π interactions .

Q. What safety protocols are essential when handling this compound?

Safety data for analogous thiophene derivatives highlight:

- Hazards : Skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) .

- Protective measures : Use gloves, goggles, and respiratory protection.

- Spill management : Avoid dust formation; use ethanol/water for cleanup .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of isothiocyanate-functionalized thiophenes?

- Catalyst selection : Piperidine/acetic acid in toluene improves Knoevenagel condensation efficiency (72–94% yields) .

- Temperature control : Maintain 60–70°C for Gewald reactions to prevent side products .

- Purification : Recrystallization with ethanol removes impurities while preserving sterically hindered groups .

Q. How do substituents (e.g., phenolic vs. methoxy groups) influence antioxidant activity in thiophene derivatives?

- Phenolic substitutions (e.g., 4-hydroxyphenyl) enhance radical scavenging due to steric hindrance and hydrogen donation capacity (70–83% inhibition in rat paw edema assays) .

- Methoxy groups reduce activity by diminishing phenolic –OH availability. For example, 3f (4-hydroxy-3,5-dimethoxyphenyl) shows superior antioxidant efficacy compared to methoxy-only analogs .

Q. How can conflicting biological activity data across assay models be resolved?

- Assay standardization : Use multiple models (e.g., DPPH, nitric oxide scavenging, lipid peroxidation) to cross-validate results .

- Dose-response analysis : Identify non-linear relationships; e.g., compound 3f’s activity plateaus at 50 µM .

- Structural analogs : Compare derivatives to isolate substituent effects (e.g., phenolic vs. non-phenolic groups) .

Q. What role does X-ray crystallography with SHELX play in resolving structural ambiguities?

- Hydrogen bonding networks : SHELX refines intermolecular interactions (e.g., N–H⋯O chains) critical for packing stability .

- Twinned data refinement : SHELXL handles high-resolution or twinned macromolecular data, enabling accurate bond-length/angle measurements .

- Validation : Crystallographic data (e.g., CCDC entries) cross-check spectroscopic assignments .

Q. What methodologies enable the synthesis of bioactive thienopyrimidine derivatives from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。